2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl-

Description

BenchChem offers high-quality 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

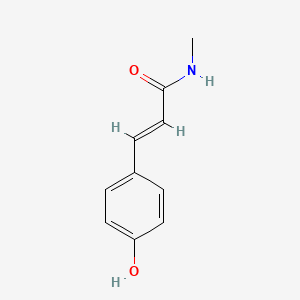

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-hydroxyphenyl)-N-methylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-11-10(13)7-4-8-2-5-9(12)6-3-8/h2-7,12H,1H3,(H,11,13)/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDDFIQMUQVYDJ-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C=CC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C=C/C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Natural Product Inspired Chemical Structures and Synthetic Analogues

The exploration of natural products has long been a cornerstone of drug discovery and materials science, providing complex and biologically active scaffolds that inspire the design of novel synthetic molecules. Hydroxycinnamic acids and their derivatives, such as amides, are widely distributed secondary metabolites in the plant kingdom, where they play crucial roles in growth, development, and defense mechanisms. acs.orgfrontiersin.orgnih.govresearchgate.net

The structure of 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl- is directly inspired by these natural compounds. It is the N-methyl amide of p-coumaric acid, a common hydroxycinnamic acid found in a vast array of plants. nih.gov Natural hydroxycinnamic acid amides (HCAAs) are formed through the condensation of hydroxycinnamoyl-CoA esters with various amines, leading to a wide diversity of structures with important physiological functions. researchgate.net For instance, HCAAs are involved in plant defense against pathogens by reinforcing cell walls and acting as antimicrobial agents. frontiersin.orgnih.gov

The synthesis of analogues like 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl- is a strategic approach in medicinal chemistry to systematically probe structure-activity relationships (SAR). The introduction of an N-methyl group is a common tactic to modify the properties of a parent compound. N-methylation can influence a molecule's conformational flexibility, hydrogen bonding capacity, and metabolic stability, which in turn can affect its biological activity and pharmacokinetic profile. nih.govnih.govspringernature.com Studies on N-methylated peptides, for example, have shown that this modification can improve metabolic stability and intestinal permeability, potentially enhancing oral bioavailability. nih.gov Therefore, 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl- can be viewed as a synthetic probe designed to explore how N-methylation of the p-coumaramide scaffold impacts the well-documented biological activities of its non-methylated counterparts.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl- | Not available | C10H11NO2 | 177.20 | N-methyl amide of p-coumaric acid |

| p-Coumaric acid | 501-98-4 | C9H8O3 | 164.16 | Carboxylic acid precursor |

| N-(4-Hydroxyphenyl)methacrylamide | 19243-95-9 | C10H11NO2 | 177.20 | Isomeric structure with different connectivity |

| Methyl p-hydroxycinnamate | 3943-97-3 | C10H10O3 | 178.18 | Methyl ester instead of N-methyl amide nist.gov |

Historical Evolution of Hydroxycinnamamide Research and Its Academic Significance

The academic journey of hydroxycinnamamides began with their isolation and identification from various plant sources. Initially, research focused on their role in plant physiology, such as their involvement in responses to wounding and pathogen attacks. researchgate.net This foundational work in phytochemistry laid the groundwork for future investigations into their broader biological activities.

Over the past few decades, the academic significance of this class of compounds has expanded dramatically. A major breakthrough was the discovery of their potent antioxidant properties, attributed to the phenolic hydroxyl group which can effectively scavenge free radicals. This led to extensive research into their potential as neuroprotective and cardioprotective agents.

Subsequently, the antimicrobial activities of hydroxycinnamamides and their parent acids were recognized. frontiersin.orgnih.govsemanticscholar.org Research demonstrated that these compounds could inhibit the growth of various bacteria and fungi, sparking interest in their use as natural food preservatives and as scaffolds for new anti-infective drugs. nih.govsemanticscholar.org

More recently, a significant area of research has been the investigation of N-hydroxycinnamamide derivatives as histone deacetylase (HDAC) inhibitors. nih.govnih.govnih.govvnu.edu.vn HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers. nih.gov Several N-hydroxycinnamamide-based compounds have shown potent HDAC inhibitory activity and promising antitumor effects in preclinical studies, with some advancing to clinical trials. nih.govnih.govnih.gov This has cemented the hydroxycinnamamide scaffold as a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets.

Theoretical Foundations and Research Prospects of the 2 Propenamide, 3 4 Hydroxyphenyl N Methyl Scaffold

Established Synthetic Routes to 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl-

The formation of the target compound, a hydroxycinnamamide, is typically achieved by coupling p-coumaric acid with methylamine. The primary challenge in this synthesis is the selective reaction of the carboxylic acid group in the presence of the phenolic hydroxyl group.

Multi-Step Organic Synthesis Pathways for Cinnamamide (B152044) Formation

A common and straightforward pathway for synthesizing cinnamamides involves a two-step process. First, the carboxylic acid of the parent hydroxycinnamic acid (p-coumaric acid) is activated. A widely used method is the conversion of the carboxylic acid to a more reactive acyl chloride. This is often accomplished using reagents like thionyl chloride (SOCl₂). researchgate.netgoogle.com The resulting p-coumaroyl chloride is then reacted with the desired amine, in this case, methylamine, in a base-mediated condensation reaction to form the final N-methyl-p-coumaramide product. researchgate.net

This multi-step approach provides a reliable method for amide formation, as the acyl chloride intermediate is highly reactive towards amines. However, it requires careful handling of the reagents and may necessitate protection of the phenolic group to prevent side reactions. researchgate.net

Optimization of Amide Bond Formation Strategies

To circumvent the use of harsh reagents like thionyl chloride and to improve reaction efficiency and selectivity, various amide bond formation strategies have been optimized. These methods often employ coupling reagents that facilitate the direct reaction between a carboxylic acid and an amine under milder conditions. orgsyn.org

Commonly used coupling agents include carbodiimides such as N,N′-dicyclohexylcarbodiimide (DCC) and N,N′-diisopropylcarbodiimide (DIC). nih.govresearchgate.net These reagents activate the carboxylic acid group, making it susceptible to nucleophilic attack by the amine. Research has focused on developing one-pot synthetic routes using these agents to simplify the process. For instance, a facile one-pot protocol has been developed using equimolar amounts of DCC, the amine, the hydroxycinnamic acid, and sodium bicarbonate in an aqueous acetone (B3395972) solvent system at room temperature. researchgate.net While this method is suitable for a wide variety of amides, yields can be modest, ranging from 14% to 24%. nih.govresearchgate.net

Other modern coupling reagents used in peptide synthesis, such as BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) and boric acid, have also been explored as catalysts for direct amidation, offering alternatives that can improve yields and reduce by-product formation under green and mild conditions. google.comorgsyn.org

| Reagent/Method | Description | Advantages | Disadvantages | Source |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Converts carboxylic acid to highly reactive acyl chloride intermediate. | High reactivity, often leads to high yields. | Harsh conditions, may require protection of other functional groups. | researchgate.netgoogle.com |

| DCC (N,N'-dicyclohexylcarbodiimide) | Carbodiimide coupling agent for direct amidation. | Milder conditions, suitable for one-pot synthesis. | Forms insoluble dicyclohexylurea (DCU) byproduct which can complicate purification. | nih.govresearchgate.net |

| Boric Acid | A green, inexpensive catalyst for direct amidation. | Environmentally friendly, good for large-scale preparation. | May require specific conditions or co-catalysts for sterically hindered substrates. | orgsyn.org |

Chemo- and Regioselective Synthetic Approaches

Chemoselectivity is a critical consideration in the synthesis of 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl- due to the two nucleophilic sites on the p-coumaric acid precursor: the carboxylic acid and the phenolic hydroxyl group. The goal is to form an amide bond at the carboxyl group without forming an ester at the hydroxyl group.

Direct amidation methods using coupling reagents like DCC have been shown to be chemoselective, avoiding the need for protecting the phenolic hydroxyl group. researchgate.netmdpi.com The reaction conditions can be tuned to favor the reaction between the activated carboxylic acid and the more nucleophilic amine over the less nucleophilic phenolic hydroxyl. For example, a facile amidation of non-protected hydroxycinnamic acids has been achieved, demonstrating the feasibility of this direct approach. mdpi.com Calcium-catalyzed direct amidation has also been reported as a chemoselective method that works with esters while leaving carboxylic acids unreactive. rsc.org

Design and Synthesis of Structurally Related Hydroxycinnamamide Analogues

The structural framework of 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl- serves as a scaffold for designing new molecules with potentially enhanced or novel biological activities. Rational design principles are used to guide the synthesis of analogues with specific properties.

Rational Design Principles for N-Substituted Propenamide Derivatives

The rational design of analogues often focuses on modifying the N-substituent of the propenamide moiety to explore structure-activity relationships (SAR). researchgate.netmdpi.com This approach is common in drug discovery, where modifications are made to a lead compound to improve its efficacy, selectivity, or pharmacokinetic profile. nih.govnih.gov

For hydroxycinnamamides, the design principles often involve:

Varying the Amine Subunit : Synthesizing a library of compounds by reacting a single hydroxycinnamic acid (like p-coumaric acid) with a diverse range of amines (e.g., tyramine, tryptamine, agmatine) allows for the systematic exploration of how different N-substituents affect bioactivity. nih.govmdpi.com

Bioisosteric Replacement : Replacing the N-methyl group with other functional groups that have similar physical or chemical properties (bioisosteres) can modulate the molecule's interaction with biological targets.

Pharmacophore Modeling : In fields like the development of histone deacetylase (HDAC) inhibitors, the hydroxycinnamamide structure can act as a "cap" group. nih.govresearchgate.net Analogues are designed by linking this cap group via a spacer to a zinc-binding group, following a pharmacophore model for a specific enzyme class. nih.gov The N-substituent can be modified to optimize the molecule's fit and interactions within the target's binding site.

Computational methods are increasingly used to guide this design process, predicting how structural modifications will affect properties like antioxidant potential or binding affinity to a target protein, thus prioritizing the synthesis of the most promising candidates. rsc.org

Synthetic Strategies for Aromatic Ring Modifications and Side Chain Elongation

Modifications to the core structure of N-methyl-p-coumaramide can be approached by either derivatizing the parent molecule or by employing substituted precursors in a de novo synthesis. These strategies allow for the introduction of various functional groups onto the 4-hydroxyphenyl ring or alteration of the propenamide side chain.

Aromatic Ring Modifications: The phenolic ring is a primary target for modification. Strategies often begin not with N-methyl-p-coumaramide itself, but with precursors like p-hydroxybenzaldehyde or p-coumaric acid. Standard aromatic substitution reactions can be employed. For instance, nitration of coumarin (B35378) rings, which are structurally related to the cinnamic acid framework, can be achieved using nitric and sulfuric acid, with temperature control being crucial for directing the position of the nitro group. chemmethod.com This principle can be extended to the hydroxyphenyl moiety of the target compound, followed by reduction to an amino group, which can be further derivatized. Another approach involves synthesizing flavonoid derivatives from chalcones, which are also precursors to cinnamic acids. nih.gov This involves building the aromatic system from simpler, already-functionalized phenols and benzaldehydes. nih.gov More complex modifications can be seen in the synthesis of morphan derivatives, where a multi-step process is used to build a complex structure attached to a hydroxyphenyl ring. nih.gov

Side Chain Elongation: Extending the propenamide side chain is less commonly documented for this specific compound but can be conceptualized through established synthetic methods. In biosynthesis, for example, radical S-adenosylmethionine (RS) enzymes have been shown to perform sequential methylations to build out an ethyl side chain on a related carbapenam (B8450946) substrate. nih.gov This enzymatic strategy highlights a biological method for C-C bond formation and side-chain extension. nih.gov In a laboratory setting, cross-coupling reactions could potentially be employed on a halogenated precursor to elongate the conjugated system.

The following table summarizes various strategies applicable to these modifications.

| Modification Type | Synthetic Strategy | Key Reagents/Conditions | Potential Outcome | Relevant Precursor |

| Aromatic Ring Nitration | Electrophilic Aromatic Substitution | Nitric acid, Sulfuric acid | Introduction of a nitro group on the phenyl ring | p-Coumaric acid |

| Aromatic Ring Alkylation | Friedel-Crafts Alkylation | Alkyl halide, Lewis acid | Addition of alkyl groups to the phenyl ring | p-Coumaric acid or its ester |

| Synthesis from Chalcones | Claisen-Schmidt Condensation | Substituted benzaldehyde, Acetophenone | Formation of a functionalized cinnamic acid precursor | 2-hydroxyacetophenone |

| Biosynthetic Elongation | Enzymatic Methylation | ThnK (RS enzyme), S-adenosylmethionine | Stepwise addition of methyl groups to form an ethyl side chain | Carbapenam substrate |

Stereoselective Synthesis Methodologies for Chiral Hydroxycinnamamide Analogues

The introduction of chirality into molecules is critical for developing compounds with specific biological targets, as stereoisomers can have vastly different activities. For hydroxycinnamamide analogues, stereoselectivity can be achieved by creating chiral centers in the side chain or by using chiral auxiliaries. Chiral hydroxamic acid and bis-hydroxamic acid ligands have become significant tools in asymmetric synthesis, enabling a high degree of stereochemical control in various transformations. mdpi.com These ligands coordinate with metal catalysts to create a chiral environment that directs the outcome of the reaction. mdpi.com

A powerful method for creating chiral amines is stereoselective reductive amination. This strategy has been successfully applied to the synthesis of complex molecules like 3-dehydroxynaltrexamines. nih.gov The process involves the formation of an iminium ion from a ketone precursor, which then undergoes a nucleophilic addition directed by the stereochemistry of the starting material or catalyst, leading to a specific stereoisomer. nih.gov While applied to a different molecular scaffold, this methodology is a viable and efficient route for preparing chiral analogues of hydroxycinnamamides, should a ketone be introduced into the side chain. nih.gov

The following table outlines key methodologies for stereoselective synthesis relevant to producing chiral analogues.

| Methodology | Description | Key Features | Example Application |

| Asymmetric Catalysis | Use of chiral ligands (e.g., bis-hydroxamic acids) with metal catalysts to induce enantioselectivity. mdpi.com | High enantiomeric excess, catalytic nature reduces waste. mdpi.com | Asymmetric epoxidation or dihydroxylation of the propenamide double bond. |

| Stereoselective Reductive Amination | Formation of an iminium ion from a ketone, followed by stereocontrolled nucleophilic attack and reduction. nih.gov | Creates chiral amine centers with high stereoselectivity. nih.gov | Synthesis of chiral amine analogues from a ketone-functionalized side chain. |

| Chiral Pool Synthesis | Use of readily available enantiopure starting materials to introduce chirality. | Chirality is derived from a natural product or other chiral source. | Coupling of p-coumaric acid with a chiral amine (e.g., a natural amino acid ester). |

State-of-the-Art Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the structure of organic molecules. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl-, the spectrum is expected to show distinct signals corresponding to the aromatic protons, vinylic protons, the N-methyl protons, and the protons of the amide and hydroxyl groups. The trans-configuration of the alkene is confirmed by a large coupling constant (typically 15-16 Hz) between the vinylic protons.

¹³C NMR Spectroscopy detects the carbon nuclei and provides information on the number of chemically non-equivalent carbons. docbrown.info Due to the low natural abundance of the ¹³C isotope, C-C coupling is not observed, and proton-decoupled spectra show a single peak for each unique carbon atom. docbrown.info The chemical shifts are indicative of the carbon's hybridization and electronic environment, with carbonyl carbons appearing significantly downfield. docbrown.info

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Phenolic OH | ~9.5 (broad) | s | - | 1H |

| Amide NH | ~8.0 (broad) | q | ~4.5 | 1H |

| Ar-H (ortho to OH) | ~7.40 | d | 8.5 | 2H |

| Vinylic-H (β to C=O) | ~7.35 | d | 15.5 | 1H |

| Ar-H (meta to OH) | ~6.78 | d | 8.5 | 2H |

| Vinylic-H (α to C=O) | ~6.45 | d | 15.5 | 1H |

| N-CH₃ | ~2.65 | d | 4.5 | 3H |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide C=O | ~166.0 |

| Ar-C (attached to OH) | ~159.0 |

| Vinylic-C (β to C=O) | ~139.0 |

| Ar-C (ortho to OH) | ~129.5 |

| Ar-C (ipso) | ~126.0 |

| Vinylic-C (α to C=O) | ~119.0 |

| Ar-C (meta to OH) | ~115.5 |

| N-CH₃ | ~26.0 |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light corresponds to the energies of these vibrations, which are characteristic of specific functional groups and bonds.

For 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl-, the FTIR spectrum would prominently feature absorption bands for the O-H stretch of the phenol, the N-H stretch of the secondary amide, the C=O stretch (Amide I band), and the N-H bend coupled with C-N stretch (Amide II band). The spectrum would also show characteristic peaks for the aromatic ring and the trans-disubstituted double bond. For instance, in the closely related N-phenethyl-p-coumaramide, a sharp N-H stretch appears at 3396 cm⁻¹ and a C=O stretch at 1667 cm⁻¹. researchgate.net Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective for observing the C=C bonds of the vinyl group and the aromatic ring.

Predicted Vibrational Spectroscopy Data

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FTIR) |

|---|---|---|---|

| Phenolic O-H | Stretching | 3400-3200 | Strong, Broad |

| Amide N-H | Stretching | ~3350 | Medium, Sharp |

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Vinylic C-H | Stretching | 3050-3010 | Medium |

| Amide C=O (Amide I) | Stretching | 1670-1640 | Very Strong |

| Alkene C=C | Stretching | 1630-1600 | Medium |

| Aromatic C=C | Stretching | 1600, 1510 | Medium-Strong |

| Amide N-H bend (Amide II) | Bending | 1570-1515 | Strong |

| Phenolic C-O | Stretching | ~1250 | Strong |

| trans-Vinylic C-H | Out-of-plane bend | ~970 | Strong |

| p-Substituted Ring | Out-of-plane bend | ~830 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, which allows for the determination of a compound's molecular weight. High-Resolution Mass Spectrometry (HRMS) measures this value with very high precision, enabling the determination of the exact molecular formula. mzcloud.org

The molecular formula for 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl- is C₁₀H₁₁NO₂. HRMS would confirm this by providing a measured mass that is extremely close to the calculated exact mass. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would also show characteristic fragment ions resulting from the breakdown of the parent molecule. These fragmentation patterns provide valuable structural information. For this molecule, key fragmentations would include cleavage of the amide bond and fragmentations related to the propenoyl chain.

Predicted Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₂ |

| Calculated Exact Mass | 177.07898 u |

| Nominal Molecular Weight | 177 g/mol |

| Predicted Key Fragment Ion (m/z) | [M-•CH₃N]⁺, [M-CH₃NH₂]⁺•, [p-hydroxycinnamoyl]⁺, [p-hydroxystyryl]⁺ |

X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystallography

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs into a crystal lattice.

While a crystal structure for 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl- is not publicly available, XRD analysis would be expected to confirm several structural features. It would verify the trans geometry of the carbon-carbon double bond. Furthermore, it would reveal the planarity of the phenyl ring and the amide group. A key feature of interest would be the intermolecular interactions, particularly hydrogen bonding involving the phenolic hydroxyl group and the amide N-H and carbonyl oxygen, which would dictate the crystal packing arrangement.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. mu-varna.bg The wavelength of maximum absorption (λmax) is related to the extent of conjugation in a molecule; more extensive conjugated systems absorb at longer wavelengths.

The structure of 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl- contains a highly conjugated system, including the phenyl ring, the propenoyl double bond, and the carbonyl group. This extended π-system is expected to result in strong UV absorption. Based on similar chromophores, such as chalcones and other coumarin derivatives, a strong absorption band (π → π* transition) is predicted to occur in the 300-320 nm range. mu-varna.bgicm.edu.pl The exact position can be influenced by the solvent polarity.

Predicted UV-Vis Spectroscopy Data (in Methanol)

| Transition | Predicted λmax (nm) | Associated Chromophore |

|---|---|---|

| π → π | ~310 nm | p-hydroxycinnamoyl system |

| n → π | Longer wavelength, weak | Carbonyl group |

Computational Chemistry Methodologies for Molecular Insights

Computational chemistry provides powerful theoretical tools to complement and interpret experimental data. Methods like Density Functional Theory (DFT) can be used to model the properties of molecules with high accuracy. researchgate.net

For 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl-, DFT calculations could be employed to:

Optimize Molecular Geometry: Predict the lowest energy conformation of the molecule, providing theoretical values for bond lengths and angles that can be compared with XRD data.

Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts and vibrational (IR and Raman) frequencies. researchgate.net Comparing these calculated spectra with experimental ones aids in the definitive assignment of signals and bands. researchgate.net

Analyze Electronic Structure: Determine the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is related to the molecule's reactivity and corresponds to the electronic transition observed in UV-Vis spectroscopy.

Map Molecular Electrostatic Potential (MEP): Generate an MEP surface to visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. researchgate.net

These computational insights are invaluable for building a comprehensive understanding of the molecule's structure and reactivity, bridging the gap between static structural data and dynamic chemical behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure, Optimized Geometries, and Vibrational Frequencies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl-, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are utilized to determine its optimized molecular geometry, electronic properties, and vibrational frequencies. nih.govresearchgate.net

These calculations provide insights into bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The theoretical vibrational frequencies obtained from DFT can be correlated with experimental data from FT-IR and Raman spectroscopy to assign specific vibrational modes to the functional groups within the molecule. nih.govresearchgate.net For instance, the characteristic stretching frequencies of the amide (C=O), hydroxyl (-OH), and N-methyl (-N-CH3) groups can be precisely identified. Comparisons between calculated and experimental vibrational data help in confirming the molecular structure. nih.gov

Table 1: Representative DFT-Calculated Vibrational Frequencies

| Functional Group | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3462 | 3269 |

| C=O Stretch | 1681 | 1691 |

| C=C Stretch | 1644 | 1549 |

Note: Data is illustrative and based on similar structures. Actual values for 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl- would require specific experimental and computational studies.

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl-, docking simulations are employed to predict its binding affinity and interaction patterns with specific biological targets, such as enzymes or receptors. nih.govmdpi.com

These simulations provide detailed information on the binding mode, including the key amino acid residues involved in the interaction and the types of non-covalent interactions formed, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The results of these simulations are crucial for understanding the potential biological activity of the compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction and Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. jocpr.com For arylpropenamide derivatives, 2D and 3D-QSAR models have been developed to predict their biological activities. nih.gov These models use molecular descriptors that quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. nih.gov

By establishing a correlation between these descriptors and the observed biological activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds to enhance their efficacy. jocpr.comnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Reactivity and Stability

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. taylorandfrancis.comyoutube.com The energy gap between the HOMO and LUMO (ΔE) is an important indicator of the molecule's chemical reactivity and stability. nih.govnih.gov A smaller energy gap suggests higher reactivity and lower stability. nih.gov

For 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl-, FMO analysis can predict the sites within the molecule that are most likely to be involved in chemical reactions. researchgate.net The distribution of the HOMO and LUMO across the molecule indicates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), respectively. researchgate.net

Table 2: Representative FMO Parameters

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -6.125 |

| E(LUMO) | -1.157 |

Note: Data is illustrative and based on similar structures. researchgate.net Actual values for 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl- would require specific computational studies.

Non-Linear Optical (NLO) Properties and Polarizability Calculations

Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical computing. jhuapl.edu The NLO properties of a molecule are related to its ability to alter the properties of light passing through it. DFT calculations can be used to compute the polarizability (α) and the first-order hyperpolarizability (β) of a molecule, which are measures of its NLO response. researchgate.netresearchgate.net

For organic molecules like 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl-, the presence of donor and acceptor groups connected by a π-conjugated system can lead to significant NLO properties. researchgate.net Calculations of these properties can help in the design of new materials with enhanced NLO activity. researchgate.netnih.gov

Conformational Analysis and Molecular Dynamics Simulations for Dynamic Behavior

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov

For 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl-, conformational analysis can identify the most stable conformations of the molecule. MD simulations can then provide insights into its dynamic behavior, including the flexibility of different parts of the molecule and the stability of its interactions with other molecules, such as a biological target. mdpi.commdpi.com These simulations are valuable for understanding how the molecule behaves in a dynamic environment. nih.govresearcher.life

Biological Investigations and Mechanistic Research on 2 Propenamide, 3 4 Hydroxyphenyl N Methyl and Analogues

Elucidation of Molecular Targets and Biological Pathways

The biological activities of 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl- and its analogues are attributed to their interactions with various molecular targets, leading to the modulation of key biological pathways. Research has focused on understanding these interactions at a molecular level, encompassing enzyme modulation, receptor binding, and the intricate networks of molecular interactions.

Enzyme Modulation Studies

Derivatives of 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl- have been investigated for their potential to modulate the activity of several enzymes, playing significant roles in various physiological and pathological processes.

Histone Deacetylases (HDACs): A series of N-hydroxy-3-phenyl-2-propenamides have been identified as novel inhibitors of human histone deacetylases. These compounds have demonstrated potent enzyme inhibition, with IC50 values less than 400 nM in partially purified enzyme assays. nih.gov The introduction of a 1,4-phenylene carboxamide linker and specific cap substructures, such as 4-(dimethylamino)phenyl or 4-(pyrrolidin-1-yl)phenyl groups, has led to the development of highly potent hydroxamic acid-based HDAC inhibitors. nih.gov

Tyrosinase: Chalcones and other phenolic compounds structurally related to 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl- are recognized as potent tyrosinase inhibitors. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for managing hyperpigmentation. researchgate.netnih.gov The inhibitory mechanism often involves the chelation of copper ions within the enzyme's active site. nih.gov For instance, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, a thiophene (B33073) chalcone (B49325) derivative, exhibited strong competitive inhibition against mushroom tyrosinase with IC50 values of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase. researchgate.net

Fatty Acid Amide Hydrolase (FAAH): The inhibition of fatty acid amide hydrolase (FAAH) is a therapeutic strategy for managing pain and inflammation by increasing the levels of endogenous cannabinoid anandamide. While direct studies on 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl- are limited, the general class of amide-containing compounds has been explored for FAAH inhibition. nih.govdrugdesign.org The inhibition of FAAH can lead to analgesic effects through multiple mechanisms. nih.gov

Oxidative Stress Enzymes: Phenolic compounds are known for their antioxidant properties, which can involve the modulation of oxidative stress enzymes. mdpi.com Acrylamides have been shown to activate oxidative stress responses. mdpi.com The antioxidant activity of these compounds can be attributed to their ability to scavenge free radicals and modulate the activity of enzymes involved in cellular redox homeostasis.

Receptor Binding and Signaling Pathway Interrogation

Analogues of 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl- have been shown to interact with various receptors and modulate intracellular signaling pathways, contributing to their pharmacological effects.

One related compound, Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP), has been shown to inhibit inflammatory cytokines by targeting the NF-κB signaling pathway. nih.gov MHPAP significantly inhibited the phosphorylation of NF-κB p65. In silico analysis suggested that MHPAP could bind to IκB kinase (IKK), a key kinase in the NF-κB pathway. nih.gov Another related chalcone derivative, 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl) prop-2-en-1-one, was found to suppress the expression of monocyte chemoattractant protein-1 (MCP-1) in macrophages by inhibiting ROS production and Akt activation, thereby regulating the AP-1 signaling pathway. researchgate.net

Furthermore, N-substituted 3-methyl-3-(m-hydroxyphenyl)piperidines, which share the hydroxyphenyl moiety, have been extensively studied for their interaction with opioid receptors. These compounds exhibit high selectivity and moderate affinity for μ-opioid receptors. mdpi.com

Studies on Molecular Interactions and Hydrogen Bonding Networks

The biological activity of 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl- and its analogues is fundamentally governed by their molecular interactions with their biological targets. Hydrogen bonding plays a crucial role in the stability and specificity of these interactions.

The general principles of molecular interactions, including hydrogen bonds, salt bridges, and hydrophobic interactions, are well-established. researchgate.net The strength of a hydrogen bond can range from 1 to 12 kcal/mol for neutral donors and acceptors. researchgate.net In silico molecular docking studies are frequently employed to predict the binding modes and interactions of small molecules with their target proteins. rjb.ronih.govmdpi.com These studies can reveal key hydrogen bonding networks and other non-covalent interactions that are critical for binding affinity and selectivity. For example, molecular docking of some sulfonamide derivatives with penicillin-binding protein 2X revealed that hydrogen bond interactions with amino acids like GLY 664, VAL 662, and ARG 426 were crucial for their activity. rjb.ro

Structure-Activity Relationship (SAR) Analysis in Diverse Biological Contexts

Structure-activity relationship (SAR) studies are essential for understanding how chemical modifications to a core scaffold influence biological activity. For 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl- and its analogues, SAR analyses have provided valuable insights into the roles of different structural features.

Systematic Examination of N-Substituent Variations on Biological Mechanisms

The nature of the substituent on the amide nitrogen (N-substituent) can significantly impact the biological activity and selectivity of 3-(4-hydroxyphenyl)-2-propenamide derivatives.

In the context of opioid receptor modulation, studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines revealed that N-phenylpropyl analogues were more potent antagonists than their N-methyl counterparts. nih.gov This highlights the importance of the N-substituent in determining the potency and nature of the pharmacological effect (agonist vs. antagonist). For a series of 3-methyl-3-(m-hydroxyphenyl)piperidines, variations in the N-substituent led to a striking difference in activity, with (-)-enantiomers being pure agonists and (+)-enantiomers exhibiting both agonist and antagonist properties. mdpi.com

The following table summarizes the effect of N-substituent variations on the opioid receptor antagonist activity of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines.

| Compound | N-Substituent | Antagonist Activity |

| Analogue 1 | -CH3 | Non-selective opioid antagonist |

| Analogue 2 | -CH2CH2Ph | More potent non-selective opioid antagonist |

Data extrapolated from studies on related piperidine (B6355638) structures. nih.gov

Impact of Aromatic Ring Substitutions and Side Chain Modifications on Target Affinity and Selectivity

Modifications to the aromatic ring and the propenamide side chain are critical determinants of the biological activity of this class of compounds.

For tyrosinase inhibitors, the position and number of hydroxyl groups on the aromatic ring are crucial. nih.gov A 2,4-dihydroxyphenyl substitution, for instance, has been shown to confer potent tyrosinase inhibitory activity. researchgate.net

In the development of HDAC inhibitors, substitutions on the phenyl ring of N-hydroxy-3-phenyl-2-propenamides have been systematically explored. The addition of a 4-(dimethylamino)phenyl or 4-(pyrrolidin-1-yl)phenyl group as a "cap" substructure significantly enhanced HDAC inhibitory potency. nih.gov

The table below illustrates the impact of aromatic ring substitutions on the HDAC inhibitory activity of 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides.

| Aromatic Ring Substituent (R) | Linker | Cap Substructure | HDAC Inhibitory Activity (IC50) |

| -H | None | None | Moderate |

| -H | 1,4-phenylene carboxamide | 4-(dimethylamino)phenyl | Highly Potent |

| -H | 1,4-phenylene carboxamide | 4-(pyrrolidin-1-yl)phenyl | Highly Potent |

Data derived from qualitative descriptions in the cited literature. nih.gov

Furthermore, modifications to the side chain, such as the introduction of different functional groups or altering the length and rigidity of the linker between the aromatic ring and the amide group, can influence target affinity and selectivity. researchgate.net

Stereochemical Influences on Molecular Recognition and Mechanistic Efficacy

The efficacy of a compound is often dependent on a precise fit with its biological receptor, akin to a key fitting into a lock. Generally, one stereoisomer is significantly more active than the other because it can achieve a more optimal orientation within the receptor's binding site. mdpi.com In the case of cinnamamide (B152044) analogues, the spatial relationship between the aromatic ring and the amide group, dictated by the E/Z configuration, affects interactions such as hydrogen bonding and hydrophobic interactions. mdpi.com While specific studies on the differential efficacy of the E and Z isomers of 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl- are not detailed in the available literature, research on related chiral diarylamides demonstrates that even subtle changes in functional group position can have a marked effect on molecular recognition processes. mdpi.com Molecular modeling and structural analysis of related compounds have shown that stereochemistry can lead to significant differences in biological activity, suggesting that a stereoselective uptake or binding mechanism is often at play. mdpi.comnih.gov

| Stereoisomer | General Shape | Potential Receptor Fit | Observed Efficacy (General Trend) |

|---|---|---|---|

| E (trans) Isomer | More linear, extended conformation | Often fits well into elongated binding pockets | Frequently the more biologically active isomer |

| Z (cis) Isomer | Bent, more compact conformation | May fit differently or not at all into the target site | Often shows reduced or no activity compared to the E isomer |

Biosynthetic Pathways and Studies of Natural Occurrence

The biosynthetic pathway of 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl- is rooted in the metabolism of aromatic amino acids, specifically L-phenylalanine. mdpi.com This precursor is synthesized in plants and microorganisms through the shikimate pathway. nih.gov The core structure of the compound is derived from p-coumaric acid, a key intermediate in the phenylpropanoid pathway.

The transformation from L-phenylalanine to the final amide product involves a series of enzymatic steps:

Deamination: The pathway begins with the enzyme Phenylalanine Ammonia-Lyase (PAL), which catalyzes the non-oxidative deamination of L-phenylalanine to yield cinnamic acid.

Hydroxylation: Cinnamic acid is then hydroxylated at the para position by Cinnamate-4-Hydroxylase (C4H), a P450-dependent monooxygenase, to produce p-coumaric acid. researchgate.net

Activation: Before amidation, the carboxylic acid group of p-coumaric acid must be activated. This is typically achieved by the enzyme 4-Coumarate-CoA Ligase (4CL), which uses ATP and Coenzyme A to form the high-energy thioester, p-coumaroyl-CoA.

Amidation: The final step is the formation of the amide bond. An N-acyltransferase or an amide synthetase catalyzes the reaction between p-coumaroyl-CoA and methylamine, releasing Coenzyme A and yielding 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl-.

Metabolically, once formed, such phenolic amides can undergo further transformations in organisms. These processes can include additional hydroxylation, methylation of the phenolic hydroxyl group, or conjugation with sugars (glycosylation) to increase water solubility and facilitate transport or storage. wikipedia.org In microorganisms, the degradation of related cinnamic acid derivatives can occur, breaking down the molecule into smaller components for use in primary metabolism. nih.govresearchgate.net

| Step | Enzyme | Substrate | Product | Enzyme Class |

|---|---|---|---|---|

| 1 | Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | Cinnamic Acid | Lyase |

| 2 | Cinnamate-4-Hydroxylase (C4H) | Cinnamic Acid | p-Coumaric Acid | Oxidoreductase |

| 3 | 4-Coumarate-CoA Ligase (4CL) | p-Coumaric Acid | p-Coumaroyl-CoA | Ligase |

Phenolic compounds, including cinnamamides, are widely distributed secondary metabolites in the plant kingdom. researchgate.netbohrium.com The isolation and identification of 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl- from natural sources such as plants or microorganisms follow a well-established workflow in natural product chemistry.

The initial step is extraction , where the source material (e.g., dried and powdered plant leaves, stems, or microbial culture) is treated with a suitable solvent to solubilize the target compound. nih.gov The choice of solvent is critical and is based on the polarity of the target molecule. For phenolic amides, moderately polar solvents like ethyl acetate (B1210297), dichloromethane, or methanol (B129727) are commonly used. nih.govmdpi.com

Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes purification using chromatographic techniques. A typical purification strategy involves:

Column Chromatography (CC): The crude extract is first fractionated using silica (B1680970) gel column chromatography with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate). mdpi.com

Size-Exclusion Chromatography: Fractions of interest may be further purified on a Sephadex LH-20 column, which separates compounds based on their molecular size. mdpi.com

High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is often achieved using preparative or semi-preparative HPLC, typically with a reversed-phase (e.g., C18) column. nih.gov

Once the compound is isolated in pure form, its structure is elucidated using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY, HSQC, and HMBC) is used to determine the carbon-hydrogen framework and the connectivity of atoms. nih.govMass Spectrometry (MS) provides the molecular weight and fragmentation pattern, which helps confirm the molecular formula and structural features. mdpi.com

| Stage | Methodology | Purpose |

|---|---|---|

| Sample Preparation | Drying, grinding of plant material or harvesting of microbial biomass | Increase surface area for efficient extraction |

| Extraction | Solvent extraction (e.g., using ethyl acetate, methanol) | Solubilize target compounds from the source matrix |

| Fractionation | Silica Gel Column Chromatography | Separate the crude extract into simpler fractions based on polarity |

| Purification | Sephadex LH-20 Chromatography, HPLC | Isolate the pure compound from co-eluting impurities |

| Structure Elucidation | NMR Spectroscopy (¹H, ¹³C, 2D), Mass Spectrometry (MS) | Determine the precise chemical structure and confirm identity |

Metabolic profiling, or metabolomics, is the comprehensive study of small molecules (metabolites) within a biological system. nih.gov In the context of 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl-, metabolic profiling can be used to track its uptake, distribution, and biotransformation in plants or microorganisms. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and NMR are employed to identify the parent compound and its metabolites, providing insights into its biological half-life and metabolic pathways. nih.gov

The environmental fate of a compound describes its transport, transformation, and degradation in the environment. Research on related amide compounds, such as amide herbicides, provides a framework for understanding the potential environmental behavior of 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl-. nih.govresearchgate.net When introduced into an ecological system, its fate is governed by several factors:

Sorption: The compound may bind to soil organic matter. The hydrophilic nature of the phenyl-hydroxyl group could influence its mobility in soil. researchgate.net

Degradation: The primary degradation pathways are likely to be microbial metabolism and, to a lesser extent, abiotic hydrolysis of the amide bond. researchgate.netnih.gov Soil microorganisms possess a diverse array of enzymes capable of breaking down aromatic compounds and amides. nih.govresearchgate.net

Persistence: The stability of the molecule will determine its persistence. Factors like the soil pH, temperature, and microbial community composition will influence its degradation rate and environmental half-life. researchgate.net

Studies on amide herbicides indicate that the soil phase is often the main environmental reservoir for such compounds. nih.govresearchgate.net Understanding these processes is crucial for assessing the ecological impact and persistence of the compound in the environment.

| Process | Governing Factors | Potential Outcome |

|---|---|---|

| Sorption | Soil organic carbon content, clay content, pH | Immobilization in soil, reduced bioavailability |

| Biodegradation | Microbial population and activity, oxygen availability, temperature | Mineralization to CO₂, H₂O, and NH₃ or transformation into other products |

| Abiotic Degradation | Hydrolysis (pH-dependent), Photolysis (sunlight exposure) | Slow breakdown into constituent acid (p-coumaric acid) and amine (methylamine) |

| Leaching | Water solubility, soil type, rainfall | Potential transport into groundwater |

Analytical Methodologies and Research Tools for 2 Propenamide, 3 4 Hydroxyphenyl N Methyl

Chromatographic Separation and Purification Techniques in Research

Chromatography is a cornerstone of chemical analysis, enabling the separation of components within a mixture based on their differential distribution between a stationary phase and a mobile phase. For "2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl-," various chromatographic methods are employed to ensure its identity and purity.

High-Performance Liquid Chromatography (HPLC) for Analytical Purity and Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of "2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl-" and for its isolation from reaction byproducts or impurities. bsu.edu.eg This technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the compound's interaction with the stationary phase. uv.es

For a moderately polar compound like "2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl-," reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (typically C18- or C8-bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net The components of the mixture are separated based on their hydrophobicity, with more polar compounds eluting earlier. The retention time (t_R_), the time it takes for the analyte to pass through the column, is a key parameter for identification. researchgate.netuv.esresearchgate.net Detection is commonly achieved using a UV-Vis detector, as the phenolic and propenamide chromophores in the molecule absorb UV light at specific wavelengths. researchgate.net

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Value/Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid |

| Gradient | Start at 10% B, ramp to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Expected t_R | 10-15 minutes (dependent on exact conditions) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and simple method for monitoring the progress of a chemical reaction involving "2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl-" and for preliminary screening of fractions. ijprajournal.com This technique involves spotting the sample onto a plate coated with a thin layer of adsorbent (the stationary phase), typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent system (the mobile phase), which moves up the plate by capillary action. ictsl.net

Separation occurs based on the differential polarity of the compounds. The distance a compound travels up the plate is quantified by its Retention Factor (R_f_), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. khanacademy.org For "2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl-," a moderately polar compound, a solvent system of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexane, would likely provide good separation. Visualization of the spots is typically achieved under UV light, where the aromatic ring will cause fluorescence quenching on a fluorescent indicator-impregnated plate. ictsl.net

Table 2: Representative TLC Conditions for Reaction Screening

| Parameter | Value/Condition |

| Stationary Phase | Silica Gel 60 F₂₅₄ plates |

| Mobile Phase | 1:1 Ethyl Acetate / Hexane (v/v) |

| Application | Capillary spotting of reaction mixture and standards |

| Development | Ascending, in a saturated chamber |

| Visualization | UV lamp at 254 nm |

| Expected R_f | ~0.4 - 0.6 (highly dependent on solvent system) |

Gas Chromatography (GC) for Volatile Component Analysis (if applicable)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nist.gov However, direct analysis of "2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl-" by GC is challenging. The compound's polarity, due to the phenolic hydroxyl (-OH) and amide (-NH) groups, and its relatively high molecular weight, result in low volatility and poor thermal stability. jfda-online.com These characteristics can lead to peak tailing, poor resolution, and even decomposition in the high-temperature environment of the GC injector and column. jfda-online.comnih.gov

To overcome these limitations, derivatization is typically required. researchgate.net This process involves chemically modifying the analyte to create a more volatile and thermally stable derivative. For the target compound, a common approach is silylation, which replaces the active hydrogens on the hydroxyl and amide groups with a trimethylsilyl (B98337) (TMS) group. researchgate.net This derivatization significantly reduces the compound's polarity and increases its volatility, making it amenable to GC analysis. jfda-online.com The derivatized sample can then be separated on a nonpolar or medium-polarity capillary column and detected by a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (MS). nih.gov

Preparative Chromatography for Compound Isolation from Complex Mixtures

When larger quantities of pure "2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl-" are needed for further research, preparative chromatography is the method of choice. This technique is essentially a scaled-up version of analytical HPLC. google.com It utilizes larger columns with greater stationary phase capacity and higher flow rates to handle significantly larger sample loads.

The goal of preparative chromatography is not just analysis but the physical isolation and collection of the purified compound. google.com The principles of separation remain the same as in analytical HPLC, with reversed-phase chromatography being the most common mode for this compound. Method development often begins at the analytical scale to optimize separation conditions (mobile phase composition, gradient, etc.) before being transferred to the preparative scale. Fractions of the eluent are collected as they exit the detector, and those containing the pure target compound are combined and the solvent is removed to yield the isolated product.

Advanced Quantitative Analytical Methodologies

For sensitive and specific quantification, especially at low concentrations or in complex biological or environmental matrices, more advanced hyphenated techniques are required.

LC-MS/MS for Trace Analysis and Impurity Profiling in Research Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique ideal for trace analysis and impurity profiling of "2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl-". biomedres.us This method combines the powerful separation capabilities of HPLC with the precise detection and identification power of tandem mass spectrometry. resolvemass.cachimia.ch

After chromatographic separation via HPLC, the eluent is introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI), which is well-suited for polar molecules. ijprajournal.com In the mass spectrometer, the parent molecule is ionized, and this "precursor ion" is selected in the first quadrupole. It is then fragmented in a collision cell, and the resulting "product ions" are analyzed in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific to the target analyte's structure and molecular weight, allowing for accurate quantification even in the presence of co-eluting matrix components. nih.govthermofisher.comnih.govlcms.cz This makes LC-MS/MS an invaluable tool for identifying and quantifying low-level impurities, degradation products, or metabolites in various research samples. biomedres.usresolvemass.canih.govnih.govqub.ac.uk

Table 3: Hypothetical LC-MS/MS Parameters for Trace Quantification

| Parameter | Value/Condition |

| LC System | UPLC/UHPLC for high resolution |

| Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 178.08 (M+H)⁺ |

| Product Ions (Q3) | e.g., m/z 147.1, m/z 119.1 (Illustrative fragments) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Method Development and Validation for Research Applications

The development and validation of analytical methods are critical for ensuring the reliability and accuracy of quantitative data for research applications. For a compound like 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl-, which is a derivative of p-coumaric acid, High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. nih.gov A typical method would utilize reverse-phase (RP-HPLC) chromatography with a C18 column. nih.gov

Method development would begin with the selection of an appropriate mobile phase to achieve adequate separation of the analyte from any impurities or related compounds. For p-coumaric acid and its derivatives, a mobile phase consisting of an aqueous component (often with an acid like formic or acetic acid to control pH and improve peak shape) and an organic modifier like acetonitrile or methanol is common. phcogres.com Detection is typically performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, which for p-coumaric acid derivatives is often around 280-310 nm. phcogres.com

Once optimal chromatographic conditions are established, the method must be validated according to established guidelines to ensure it is fit for its intended purpose. nih.gov This process involves assessing several key performance characteristics:

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) close to 1.0 indicates good linearity. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of spiked analyte in a matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

| Validation Parameter | Typical Acceptance Criteria | Purpose |

|---|---|---|

| Linearity (R²) | ≥ 0.999 | Confirms a proportional relationship between signal and concentration. nih.gov |

| Accuracy (% Recovery) | Typically 98-102% | Ensures the measured value is close to the actual value. |

| Precision (% RSD) | ≤ 2% | Demonstrates the reproducibility of the method. |

| LOD | Signal-to-Noise ratio of ~3:1 | Defines the lowest concentration the method can detect. |

| LOQ | Signal-to-Noise ratio of ~10:1 | Defines the lowest concentration the method can reliably quantify. |

| Robustness | No significant change in results with minor variations (e.g., pH, flow rate). | Ensures the method is reliable under slightly different conditions. |

In Vitro Model Systems for Mechanistic Research

Cell-Free Enzyme Assays for Biochemical Characterization

Cell-free enzyme assays provide a powerful, reductionist approach to characterize the biosynthesis of natural products and to study enzyme function without the complexities of a living cellular environment. nih.gov This system allows for direct control over reaction components, including substrate and cofactor concentrations, pH, and temperature, facilitating detailed biochemical and kinetic analysis. nih.gov The enzymatic synthesis of 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl- can be achieved in a cell-free system by combining the necessary substrates with the appropriate enzymes.

The biosynthesis of this compound involves the formation of an amide bond between p-coumaric acid and methylamine. This reaction can be catalyzed by enzymes such as ligases or acyltransferases. In a research context, the gene encoding a putative enzyme responsible for this transformation could be cloned and expressed to produce the recombinant protein. This purified enzyme would then be used in a cell-free assay. For example, studies have demonstrated the biosynthesis of p-coumaric acid itself in cell-free systems using a cascade of enzymes. nih.gov A similar approach could be used to produce the final amide product.

A typical cell-free assay would contain p-coumaric acid, methylamine, the catalyzing enzyme, and necessary cofactors such as ATP and Mg²⁺ for ligases. The reaction progress can be monitored over time by taking aliquots and analyzing them via HPLC or LC-MS to measure the formation of the product, 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl-. Such assays are invaluable for determining enzyme kinetics (e.g., Kₘ and k꜀ₐₜ), substrate specificity, and optimal reaction conditions.

Cell-Based Assays for Molecular Response and Pathway Analysis

Cell-based assays are essential for understanding the biological activity of a compound and its effect on molecular pathways within a cellular context. Coumarin (B35378) derivatives are known to possess a wide range of biological activities, and many have been investigated as potential anticancer agents that function as histone deacetylase (HDAC) inhibitors. nih.govnih.govekb.eg HDACs are enzymes that remove acetyl groups from histone and non-histone proteins, leading to chromatin compaction and transcriptional repression. wikipedia.org Inhibition of HDACs can restore the expression of tumor suppressor genes, making them a key target in cancer therapy. wikipedia.org

To investigate 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl- as a potential HDAC inhibitor, a series of cell-based assays would be employed, typically using human cancer cell lines (e.g., HeLa for cervical cancer or MDA-MB-231 for breast cancer). ekb.egnih.gov

Initial screening would involve a cell viability assay (e.g., MTT or MTS assay) to determine the compound's cytotoxic or anti-proliferative effects and to calculate its half-maximal inhibitory concentration (IC₅₀). Subsequently, a direct measure of its mechanism of action would be to assess the acetylation status of HDAC targets. This is commonly done using Western blot analysis to detect changes in the acetylation levels of histone H3 or H4. nih.gov An increase in histone acetylation in cells treated with the compound would provide strong evidence of HDAC inhibition. nih.gov Further mechanistic studies could include cell cycle analysis by flow cytometry to see if the compound induces cell cycle arrest (a common effect of HDAC inhibitors) and apoptosis assays to determine if it promotes programmed cell death. nih.gov

| Assay Type | Principle | Endpoint Measured | Inference |

|---|---|---|---|

| Cell Viability (MTT/MTS) | Metabolic conversion of a tetrazolium salt to a colored formazan (B1609692) product by living cells. | Absorbance, which correlates with the number of viable cells. | Determines the compound's anti-proliferative activity (IC₅₀ value). ekb.eg |

| Western Blot | Immunodetection of specific proteins separated by size via gel electrophoresis. | Levels of acetylated Histone H3/H4, or α-tubulin. | Confirms target engagement by showing an increase in acetylation, a direct result of HDAC inhibition. nih.gov |

| Cell Cycle Analysis | Staining of cellular DNA with a fluorescent dye (e.g., propidium (B1200493) iodide) followed by flow cytometry. | Distribution of cells in G0/G1, S, and G2/M phases of the cell cycle. | Identifies if the compound causes cell cycle arrest at a specific phase (e.g., G2/M). nih.gov |

| Apoptosis Assay (e.g., Annexin V) | Flow cytometry or fluorescence microscopy to detect markers of early (Annexin V) and late (PI) apoptosis. | Percentage of apoptotic and necrotic cells. | Determines if the compound's cytotoxic effect is due to the induction of programmed cell death. |

Biophysical Techniques for Ligand-Target Interaction Analysis

Biophysical techniques are indispensable for confirming the direct binding of a small molecule to its target protein and for characterizing the thermodynamics and kinetics of the interaction. If cell-based assays suggest that 2-Propenamide, 3-(4-hydroxyphenyl)-N-methyl- acts as an HDAC or sirtuin (SIRT) inhibitor, these methods would be used to validate this hypothesis. nih.govmdpi.com

Isothermal Titration Calorimetry (ITC) is a gold-standard technique for measuring the thermodynamics of binding. nih.gov In an ITC experiment, the compound is titrated into a solution containing the target protein (e.g., a purified recombinant HDAC isoform), and the heat released or absorbed during binding is measured directly. nih.gov This allows for the determination of the binding affinity (Kₐ or Kₔ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. mdpi.com This information is crucial for understanding the forces driving the interaction.

Surface Plasmon Resonance (SPR) is a powerful label-free technique for studying the kinetics of molecular interactions in real-time. In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the compound is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface. This technique provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₔ), from which the equilibrium dissociation constant (Kₔ) can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to study ligand-target interactions. Techniques like Saturation Transfer Difference (STD) NMR or Chemical Shift Perturbation (CSP) can identify which parts of the small molecule are in close contact with the protein and map the binding site on the protein surface, respectively. These methods confirm binding and provide valuable structural information for guiding further drug design.

Q & A

Q. What synthetic routes are recommended for preparing 3-(4-hydroxyphenyl)-N-methyl-2-propenamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves condensation reactions between 4-hydroxyaniline derivatives and methacrylic acid or its analogs. Key methods include:

- Coupling Reactions : Use EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) with HOBt (hydroxybenzotriazole) in DMF or THF to activate carboxylic acid groups. For example, yields of 45–57% were achieved using EDC/HOBt with DIPEA (N,N-diisopropylethylamine) as a base .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (DMF-acetic acid or ethanol mixtures) are critical for isolating high-purity products .

Q. Table 1: Synthetic Methods Comparison

| Method | Reagents/Conditions | Yield | Purity Optimization | Reference |

|---|---|---|---|---|

| Carbodiimide Coupling | EDC, HOBt, DIPEA, DMF, RT, 24h | 45–57% | Column chromatography | |

| Condensation | DCC, DMAP, 4-hydroxyaniline, methacrylic acid | ~60%* | Recrystallization (DMF-EtOH) |

*Yield not explicitly stated in evidence; estimated based on analogous reactions.

Q. Which spectroscopic techniques are essential for confirming the structural integrity of 3-(4-hydroxyphenyl)-N-methyl-2-propenamide?

Methodological Answer:

- 1H/13C NMR : Key for verifying the acrylamide backbone and substituents. For example:

- Mass Spectrometry (MS) : ESI-MS or HRMS to validate molecular weight (e.g., [M+H]+ = 206.1 for C11H13NO2) .

- IR Spectroscopy : Absorbance at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H/O-H stretches) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer: Contradictions may arise from tautomerism, impurities, or dynamic effects. Strategies include:

- Variable Temperature NMR : Identify tautomeric equilibria (e.g., enol-keto forms) by observing signal splitting at low temperatures .

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks and assign proton-carbon correlations unambiguously .

- HPLC-MS Purity Check : Detect trace impurities (e.g., unreacted starting materials) that distort spectral data .

Example : In , conflicting NOESY signals were resolved by repeating experiments under anhydrous conditions to exclude water interference .

Q. What computational methods are suitable for studying interactions between this compound and biological targets (e.g., proteins)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like human serum albumin (HSA). For example, trans-N-caffeoyltyramine (structurally analogous) showed strong HSA binding via hydrophobic and hydrogen-bonding interactions .

- MD Simulations : GROMACS or AMBER for assessing binding stability over time (e.g., RMSD < 2 Å over 100 ns) .

- QSAR Modeling : Correlate substituent effects (e.g., hydroxyl position) with bioactivity using MOE or Dragon descriptors .

Q. How can researchers design derivatives to explore structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Core Modifications :

- Synthetic Strategy :

- Use Suzuki-Miyaura coupling for aryl group diversification .

- Employ reductive amination to generate secondary/tertiary amide analogs .

Q. Table 2: SAR Design Examples

| Derivative Type | Modification | Biological Target Tested | Reference |

|---|---|---|---|

| 3-Nitro-substituted | Enhanced electrophilicity | Antimicrobial activity | |

| N-Isopropyl analog | Steric hindrance study | Enzyme inhibition (e.g., COX-2) |

Q. What experimental protocols are recommended for evaluating the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via HPLC .

- Oxidative Stress : Expose to H2O2 (0.1–1 mM) and monitor by LC-MS for quinone formation (common for phenolic compounds) .

- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (e.g., >200°C indicates suitability for high-temperature applications) .

Q. How can contradictory bioactivity data from different studies be reconciled?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum-free media) .

- Metabolite Profiling : Identify active metabolites (e.g., hydroxylated derivatives) via LC-MS/MS, which may explain divergent results .

- Dose-Response Curves : Use Hill slope analysis to differentiate specific vs. nonspecific effects at varying concentrations (e.g., IC50 shifts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |